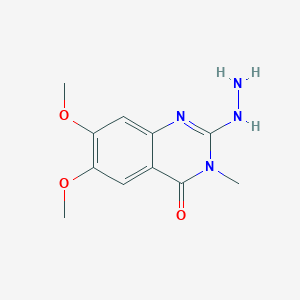

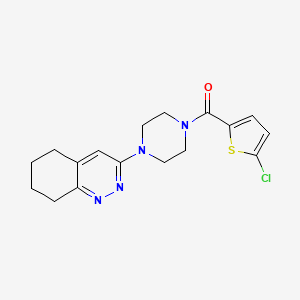

![molecular formula C12H12FNO2 B2479560 6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2167804-44-4](/img/structure/B2479560.png)

6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one” is a complex organic compound. It’s part of the broader class of spiro-fused indoles . These compounds are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and other areas .

Synthesis Analysis

The synthesis of spiro-fused indoles, such as “6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one”, can be achieved through a one-pot methodology . This involves the use of a flow reactor under ultrasonic irradiation . The process exploits the reactivity of biobased building blocks, including acrylic acids and formamides . A four-step process with a 2–3 min residence time, and no aqueous work-up, is used .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one” include carbamoylation and imidation reactions under ultrasonic irradiation . These reactions are part of a one-pot methodology that allows for the fast synthesis of new spiro-fused indoles .Applications De Recherche Scientifique

- 6-Fluoroindole acts as a reagent in the synthesis of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles. These inhibitors have the potential to modulate the immune response and may serve as anticancer agents .

Anticancer Immunomodulation

Antifungal and Antibacterial Properties

HIV-1 Attachment Inhibition

Orientations Futures

The future directions in the study and application of “6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one” and similar compounds involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . This is an ongoing significant objective in organic and medicinal chemistry .

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

It’s synthesized through a four-step process, including carbamoylation and imidation reactions . This process creates spiro[indoline-succinimides], spiro[indole-pyrrolo-succinimides], and spiro[indole-pyrido-succinimides] with high overall yields . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Indole and its derivatives are known to be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The compound’s synthesis involves a four-step process with a 2–3 min residence time, and no aqueous work-up . This could potentially influence the compound’s bioavailability.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Action Environment

The compound’s synthesis involves a four-step process under ultrasonic irradiation , which could potentially influence its action and stability.

Propriétés

IUPAC Name |

6-fluorospiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c13-8-1-2-9-10(7-8)14-11(15)12(9)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZBKYJWOYTKBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3=C(C=C(C=C3)F)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

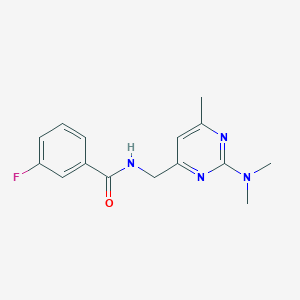

![Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride](/img/structure/B2479483.png)

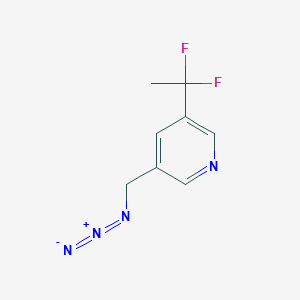

![N'-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2479484.png)

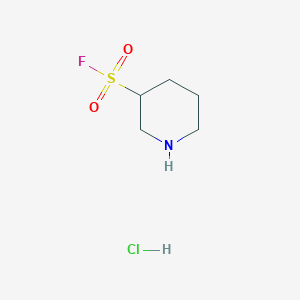

![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2479486.png)

![[6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2479491.png)

![ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate](/img/structure/B2479493.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2479499.png)